Cas no 70009-86-8 (Benzenethiol, 2,4-dibromo-)

Benzenethiol, 2,4-dibromo- (CAS 6320-02-1) is a brominated aromatic thiol with the molecular formula C₆H₄Br₂S. This compound is characterized by the presence of two bromine substituents at the 2- and 4-positions of the benzene ring, along with a thiol (-SH) functional group. Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a building block for pharmaceuticals, agrochemicals, and materials science applications. The bromine atoms enhance its reactivity in electrophilic substitution and coupling reactions, while the thiol group allows for further functionalization. It is typically handled under inert conditions due to its sensitivity to oxidation.
Benzenethiol, 2,4-dibromo- structure
Benzenethiol, 2,4-dibromo- structure
Product Name:Benzenethiol, 2,4-dibromo-
CAS No:70009-86-8
MF:C6H4Br2S
MW:267.968958854675
CID:547815
PubChem ID:15721371
Update Time:2025-05-28

Benzenethiol, 2,4-dibromo- Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2,4-dibromo-
    • 2,4-dibromobenzenethiol
    • DTXSID90577377
    • EN300-673702
    • SCHEMBL4304179
    • MFCD00068900
    • 2,4-Dibromobenzene-1-thiol
    • 2,4-dibromothiophenol
    • 2,4-Dibromo-benZenethiol
    • 70009-86-8
    • MDL: MFCD00068900
    • Inchi: 1S/C6H4Br2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
    • InChI Key: CNAYUKHUMFQDAT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1S)Br

Computed Properties

  • Exact Mass: 265.84002
  • Monoisotopic Mass: 265.84005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • PSA: 0

Benzenethiol, 2,4-dibromo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
037937-250mg
2,4-Dibromobenzenethiol
70009-86-8
250mg
£190.00 2022-02-28
Fluorochem
037937-1g
2,4-Dibromobenzenethiol
70009-86-8
1g
£380.00 2022-02-28
Fluorochem
037937-5g
2,4-Dibromobenzenethiol
70009-86-8
5g
£1140.00 2022-02-28
Enamine
EN300-673702-0.05g
2,4-dibromobenzene-1-thiol
70009-86-8
0.05g
$851.0 2023-03-11
Enamine
EN300-673702-0.1g
2,4-dibromobenzene-1-thiol
70009-86-8
0.1g
$892.0 2023-03-11
Enamine
EN300-673702-0.25g
2,4-dibromobenzene-1-thiol
70009-86-8
0.25g
$933.0 2023-03-11
Enamine
EN300-673702-0.5g
2,4-dibromobenzene-1-thiol
70009-86-8
0.5g
$974.0 2023-03-11
Enamine
EN300-673702-1.0g
2,4-dibromobenzene-1-thiol
70009-86-8
1g
$0.0 2023-06-07
Enamine
EN300-673702-2.5g
2,4-dibromobenzene-1-thiol
70009-86-8
2.5g
$1988.0 2023-03-11
Enamine
EN300-673702-5.0g
2,4-dibromobenzene-1-thiol
70009-86-8
5.0g
$2940.0 2023-03-11

Additional information on Benzenethiol, 2,4-dibromo-

Benzenethiol, 2,4-dibromo- (CAS No. 70009-86-8): Chemical Profile and Emerging Applications

Benzenethiol, 2,4-dibromo-, identified by the Chemical Abstracts Service Number (CAS No.) 70009-86-8, is a brominated derivative of benzenethiol. This compound features a benzene ring substituted with two bromine atoms at the 2- and 4-positions and a thiol (-SH) group at the 1-position. Its unique structural properties make it a valuable intermediate in organic synthesis and a subject of interest in various scientific disciplines.

The molecular formula of Benzenethiol, 2,4-dibromo- is C₆H₄Br₂S, reflecting its composition of six carbon atoms, four hydrogen atoms, two bromine atoms, and one sulfur atom. The presence of bromine atoms enhances its reactivity compared to its parent compound, benzenethiol, due to the electron-withdrawing nature of bromine. This reactivity has been exploited in pharmaceutical synthesis, agrochemical development, and material science.

In recent years, Benzenethiol, 2,4-dibromo- has garnered attention in the field of medicinal chemistry. Its structural motif is reminiscent of biologically active molecules, making it a potential scaffold for drug discovery. Researchers have explored its derivatives as candidates for treating various diseases by leveraging its ability to interact with biological targets. For instance, studies have suggested that brominated thiols can modulate enzyme activity and receptor binding, which are critical mechanisms in drug action.

The synthesis of Benzenethiol, 2,4-dibromo- typically involves the bromination of benzenethiol using brominating agents such as N-bromosuccinimide (NBS). The reaction conditions are carefully controlled to ensure regioselectivity, favoring the formation of the desired 2,4-dibromo derivative over other isomers. Advances in synthetic methodologies have enabled the production of high-purity Benzenethiol, 2,4-dibromo-, which is essential for downstream applications.

Beyond pharmaceutical applications, Benzenethiol, 2,4-dibromo- finds utility in material science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing complex organic molecules used in electronic materials and polymers. For example, palladium-catalyzed cross-coupling reactions involving Benzenethiol, 2,4-dibromo- have been employed to create conjugated polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The chemical properties of Benzenethiol, 2,4-dibromo- also make it interesting for studying redox chemistry. Thiols are known for their ability to act as reducing agents or antioxidants due to the relatively low redox potential of the -SH bond. The introduction of bromine atoms modifies these properties by influencing electron distribution within the molecule. This has led to investigations into its potential use as an antioxidant or a mediator in electrochemical systems.

In environmental chemistry, the behavior of Benzenethiol, 2,4-dibromo- in aquatic systems has been examined to understand its fate and impact on ecosystems. Studies have focused on its solubility, bioaccumulation potential, and degradation pathways. These insights are crucial for assessing its environmental footprint and developing strategies for safe handling and disposal.

The role of computational chemistry in studying Benzenethiol, 2,4-dibromo- has become increasingly prominent. Molecular modeling techniques allow researchers to predict its interactions with biological targets and understand its reactivity at the molecular level. These computational approaches complement experimental studies by providing rapid screening of potential derivatives and reaction pathways.

Emerging research suggests that derivatives of Benzenethiol, 2,4-dibromo- may have applications in nanotechnology. Functionalized thiols are often used as ligands or stabilizers in the preparation of nanoparticles due to their ability to bind metal ions effectively. The bromine substituents can further tailor these interactions for specific applications such as drug delivery systems or catalytic nanoparticles.

The future directions for research on Benzenethiol, 2,4-dibromo- include exploring novel synthetic routes to improve yield and selectivity. Additionally,investigations into its biological activity will continue to expand its potential applications in medicine and biotechnology. Collaborative efforts between synthetic chemists,biologists,and materials scientists will be essential to fully harness the potential of this versatile compound.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司